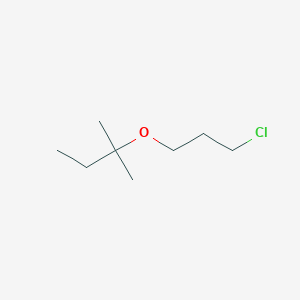

2-(3-Chloropropoxy)-2-methylbutane

Descripción

2-(3-Chloropropoxy)-2-methylbutane is an ether derivative characterized by a branched methylbutane backbone and a 3-chloropropoxy substituent.

Propiedades

Número CAS |

171247-69-1 |

|---|---|

Fórmula molecular |

C8H17ClO |

Peso molecular |

164.67 g/mol |

Nombre IUPAC |

2-(3-chloropropoxy)-2-methylbutane |

InChI |

InChI=1S/C8H17ClO/c1-4-8(2,3)10-7-5-6-9/h4-7H2,1-3H3 |

Clave InChI |

SVZJAZVDSAINFO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)OCCCCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of 2-(3-Chloropropoxy)-2-methylbutane follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloropropoxy)-2-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-(3-hydroxypropoxy)-2-methylbutane.

Oxidation: Formation of 2-(3-chloropropoxy)-2-methylbutan-1-ol or 2-(3-chloropropoxy)-2-methylbutanone.

Reduction: Formation of 2-(3-propoxy)-2-methylbutane.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Solvent for Reactions :

- Catalytic Agent :

- Synthesis of Alkyl Halides :

Case Studies and Research Findings

-

Continuous Flow Micro-Channel Reactor :

- A study demonstrated the efficient production of 2-chloro-2-methylbutane using a continuous flow micro-channel reactor. This method significantly reduced reaction time and improved conversion rates compared to traditional batch processes. Optimal conditions included a reaction temperature of 90°C and a pressure of 0.67 MPa .

-

Hydrolysis Reactions :

- Research has evaluated the hydrolysis rates of 2-chloro-2-methylbutane under various conditions, revealing insights into its stability and reactivity in aqueous environments. The findings suggest that the compound's structure influences its solvolysis behavior, which is critical for understanding its applications in chemical synthesis .

- Reactivity with Strong Bases :

Safety Considerations

- Hazards : The compound is classified as flammable and can cause irritation to skin and eyes. Proper safety measures should be taken when handling it, including the use of personal protective equipment (PPE) such as gloves and goggles .

- Storage : It should be stored away from heat sources and strong oxidizing agents to prevent hazardous reactions.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloropropoxy)-2-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in signaling pathways by modulating the activity of key regulatory proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The antiproliferative efficacy and substituent effects of 2-(3-chloropropoxy)-2-methylbutane derivatives are best contextualized through comparisons with closely related compounds, particularly those sharing the 3-chloropropoxy group or analogous structural motifs.

Substituent Effects on the C4 Anilino Group

highlights the importance of substituents at the C4 anilino group in enhancing antiproliferative activity. A series of compounds (8h-r) were synthesized with varying substituents at this position, while retaining a methoxy group at C6 and a 3-chloropropoxy group at C6. Key findings include:

- Single vs. Double Substituents : Compounds with two substituents at the C3' and C4' positions (e.g., 8i, 8m, 8p) exhibited superior activity compared to those with substituents at C3' and C5' (8h) or single substituents (8j, 8k, 8l, 8n, 8o, 8q) .

- Potency : Compound 8m (GI50 = 7.98 μM) emerged as the most potent inhibitor of MVEC proliferation, outperforming reference compound PTK787 .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Substituent Positions (C4 Anilino) | GI50 (μM) | Relative Efficacy vs. PTK787 |

|---|---|---|---|

| 8m | C3', C4' | 7.98 | >2-fold higher |

| 8h | C3', C5' | ~15* | Moderate |

| 8j | Single substituent | ~20* | Lower |

| PTK787 | N/A | ~16* | Baseline |

Role of the 3-Chloropropoxy Group

The 3-chloropropoxy group at C7 is critical for binding affinity and selectivity. Its chlorine atom likely enhances hydrophobic interactions with target proteins, while the propoxy chain provides conformational flexibility. This group distinguishes active compounds (e.g., 8h-q) from less potent analogs lacking such substituents .

Actividad Biológica

2-(3-Chloropropoxy)-2-methylbutane, a compound of interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article aims to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of 2-(3-Chloropropoxy)-2-methylbutane can be represented as follows:

This compound contains a chloropropoxy group attached to a branched alkane, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(3-Chloropropoxy)-2-methylbutane exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may have potential anticancer effects. For instance, it has been associated with inhibiting the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated .

- Immunomodulatory Effects : The compound has been investigated for its immunomodulatory properties, potentially influencing immune responses. This aspect is particularly relevant for developing treatments for autoimmune diseases .

- Neuropharmacological Activity : There is emerging evidence that compounds similar to 2-(3-Chloropropoxy)-2-methylbutane may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(3-Chloropropoxy)-2-methylbutane inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of angiogenesis |

Immunomodulatory Effects

In vivo studies have shown that administration of 2-(3-Chloropropoxy)-2-methylbutane modulated cytokine production in animal models. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting potential use in inflammatory conditions:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

| IL-10 | 50 | 120 |

The mechanisms by which 2-(3-Chloropropoxy)-2-methylbutane exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may act on specific receptors involved in cell signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : It is hypothesized that the chloropropoxy group may inhibit enzymes critical for cancer cell survival or immune response modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.